3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of enones, characterized by the presence of a dimethylamino group, a methyl group, and an oxolane ring attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or amines.
Scientific Research Applications
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one: A closely related compound with a similar structure but lacking the methyl group at the 2-position.
1-(Oxolan-3-yl)ethan-1-one: Another related compound with a simpler structure, lacking the dimethylamino and methyl groups.
Uniqueness
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+ |
InChI Key |
OWOWTFYMKYCFQO-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCOC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCOC1 |
Origin of Product |
United States |
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